molecular formula C12H15ClN2O B2541715 (S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1787191-35-8

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Cat. No. B2541715
CAS RN: 1787191-35-8
M. Wt: 238.72
InChI Key: HEECAGMETSERNO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist that has been studied for its effects on addiction and other psychiatric disorders.

Scientific Research Applications

Spectroscopic and Luminescence Studies

Research into platinum(II) complexes with isoindoline derivatives, such as 1,3-bis(2-pyridylimino)isoindoline, has revealed insights into their structural properties and luminescence. These complexes show potential for applications in materials science due to their bright-orange to red room-temperature luminescence, which originates from intraligand and metal-to-ligand charge-transfer excited states. The photophysical properties of these complexes can be finely tuned by modifying ligands, suggesting their utility in developing new luminescent materials (Wen et al., 2010).

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, have been synthesized using an enantioselective organocatalytic approach. This method allows for the rapid construction of spirooxindole skeletons with high stereo- and regioselectivity, indicating potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Cobalt-Catalyzed Cyclization

A cobalt-catalyzed synthesis method for pyrrolidinones and isoindolinones from aliphatic amides and terminal alkynes has been developed. This method allows for the site-selective synthesis of 5-ethylidene-pyrrolidin-2-ones and a variety of isoindolinones, showcasing a new avenue for the creation of these compounds, which have broad applications in pharmaceuticals and organic synthesis (Zhang et al., 2015).

Synthesis of Pyrrolo- and Indoloisoquinolinones

Intramolecular cyclizations of certain isoindolinones have led to the synthesis of tetrahydropyrrolo[2,1-alpha]isoquinolin-3(2H)-ones and dihydroisoindolo[1,2-alpha]isoquinolin-8(6H)-ones. These compounds, obtained with high stereoselectivities, highlight the versatility of isoindolinones in synthesizing complex nitrogen-containing heterocycles, which are of interest in drug discovery and development (Katritzky et al., 2001).

properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEECAGMETSERNO-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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